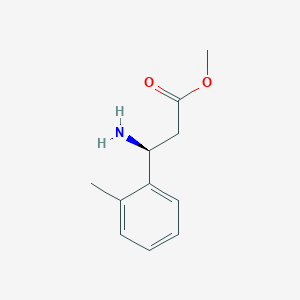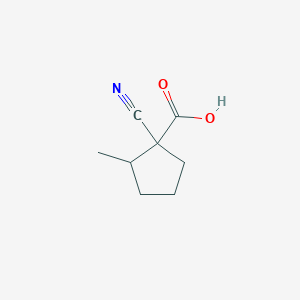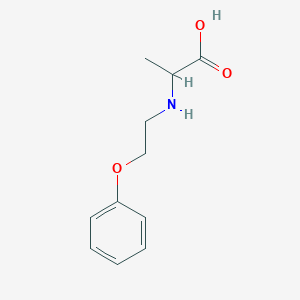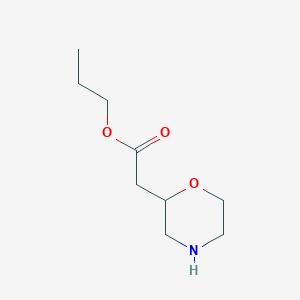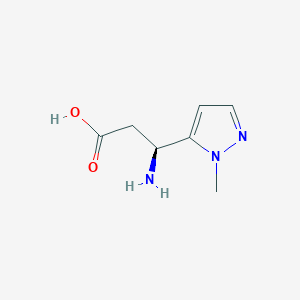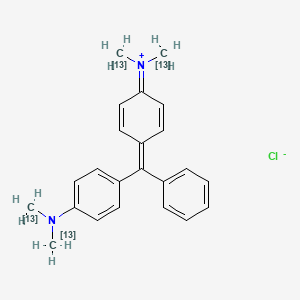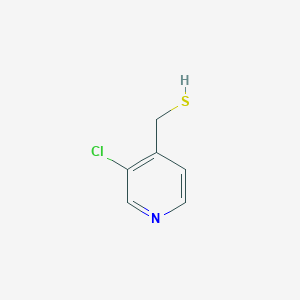
(3-Chloropyridin-4-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropyridin-4-yl)methanethiol: is an organic compound with the molecular formula C₆H₆ClNS. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a methanethiol group is attached to the fourth position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloropyridine with methanethiol in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production methods for (3-Chloropyridin-4-yl)methanethiol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: (3-Chloropyridin-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine derivative without the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or sodium methoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Aplicaciones Científicas De Investigación
Chemistry: (3-Chloropyridin-4-yl)methanethiol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .
Mecanismo De Acción
The mechanism of action of (3-Chloropyridin-4-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in both research and therapeutic applications .
Comparación Con Compuestos Similares
3-Chloropyridine: An isomer with the chlorine atom at the third position but without the methanethiol group.
4-Chloropyridine: A compound with the chlorine atom at the fourth position.
3-Bromo-4-chloropyridine: A derivative with both bromine and chlorine atoms.
Uniqueness: (3-Chloropyridin-4-yl)methanethiol is unique due to the presence of both a chlorine atom and a methanethiol group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H6ClNS |
|---|---|
Peso molecular |
159.64 g/mol |
Nombre IUPAC |
(3-chloropyridin-4-yl)methanethiol |
InChI |
InChI=1S/C6H6ClNS/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 |
Clave InChI |
JKTYMHBEAIDROH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CS)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




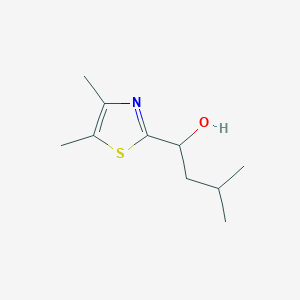
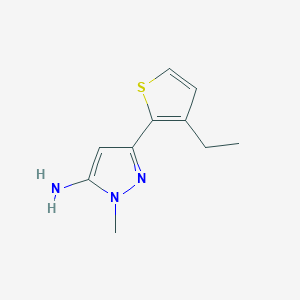

![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)

![2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13073894.png)
